2-(Chloromethyl)oxirane;ethane-1,2-diamine
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Overview
Description
2-(Chloromethyl)oxirane;ethane-1,2-diamine is a compound that combines the properties of an epoxide and a diamine. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-(Chloromethyl)oxirane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves mixing the reactants in a suitable solvent and maintaining the reaction temperature to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;ethane-1,2-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the oxirane ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The epoxide ring can undergo ring-opening reactions with nucleophiles, resulting in the formation of different products.
Polymerization: The compound can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent unwanted side reactions and to maximize the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while ring-opening reactions with alcohols can produce hydroxyl-containing compounds .
Scientific Research Applications
2-(Chloromethyl)oxirane;ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;ethane-1,2-diamine involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nature of the nucleophile and the reaction conditions. The compound can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the diamine component.
Ethylenediamine: Contains the diamine functionality but lacks the epoxide ring.
N,N-Dimethyl-2-hydroxypropylammonium chloride: A polymer with similar reactivity but different applications.
Uniqueness
2-(Chloromethyl)oxirane;ethane-1,2-diamine is unique due to its combination of an epoxide and a diamine in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for the synthesis of complex molecules and materials .
Properties
CAS No. |
172228-58-9 |
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Molecular Formula |
C5H13ClN2O |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;ethane-1,2-diamine |
InChI |
InChI=1S/C3H5ClO.C2H8N2/c4-1-3-2-5-3;3-1-2-4/h3H,1-2H2;1-4H2 |
InChI Key |
HDQVQFZIHBUURE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CN)N |
Related CAS |
25014-13-5 |
Origin of Product |
United States |
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